An In-Depth Technical Guide to 2,2',3,3',4,4',6,6'-Octabromodiphenyl Ether (BDE-197)
An In-Depth Technical Guide to 2,2',3,3',4,4',6,6'-Octabromodiphenyl Ether (BDE-197)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Polybrominated diphenyl ethers (PBDEs) represent a class of persistent organic pollutants that have garnered significant scientific attention due to their widespread environmental distribution and potential for adverse health effects. This technical guide focuses specifically on the congener 2,2',3,3',4,4',6,6'-octabromodiphenyl ether, commonly known as BDE-197. As a component of commercial octabromodiphenyl ether (OctaBDE) flame retardant mixtures, understanding the distinct chemical and physical properties, as well as the toxicological profile of BDE-197, is crucial for assessing its environmental fate, human exposure, and potential risks. This document provides a comprehensive overview of the current scientific knowledge on BDE-197, intended to serve as a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development.
Chemical Identity and Molecular Structure
2,2',3,3',4,4',6,6'-Octabromodiphenyl ether (BDE-197) is a highly brominated organic compound. Its molecular structure consists of two phenyl rings linked by an ether bond, with eight bromine atoms attached to the phenyl rings.
Key Identifiers:
-
IUPAC Name: 1,2,3,5-tetrabromo-4-(2,3,4,6-tetrabromophenoxy)benzene[1]
-
Congener Number: BDE-197[2]
-
CAS Number: 117964-21-3
-
Molecular Formula: C₁₂H₂Br₈O[3]
The specific arrangement of the eight bromine atoms on the diphenyl ether backbone defines its unique chemical and physical properties, distinguishing it from other octabromodiphenyl ether congeners.
Figure 1. Molecular structure of BDE-197.
Physicochemical Properties
The physicochemical properties of BDE-197 govern its behavior in the environment and in biological systems. Due to its high degree of bromination, BDE-197 is a highly lipophilic and persistent molecule.
| Property | Value | Source |
| Molecular Weight | 801.376 g/mol | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Vapor Pressure | Extremely low (estimated) | [4][5] |
| Water Solubility | Very low (estimated <1 µg/L) | [6] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | High (estimated > 8) | [7] |
The high lipophilicity and low water solubility indicate a strong tendency for BDE-197 to partition into fatty tissues of organisms and to adsorb to organic matter in soil and sediment. Its low vapor pressure suggests that it is not highly volatile and will primarily exist in condensed phases in the environment.
Synthesis and Analysis
Synthesis
The synthesis of individual PBDE congeners like BDE-197 is essential for their use as analytical standards in research and monitoring. One established method for the synthesis of octabromodiphenyl ethers involves the bromination of less-brominated diphenyl ether precursors. For instance, BDE-196 has been prepared by the bromination of 2,3,3',4,4',5',6-heptabromodiphenyl ether (BDE-191).[6][8][9] While a specific synthesis route for BDE-197 is not detailed in the readily available literature, analogous bromination reactions of appropriate heptabromodiphenyl ether precursors would be a logical synthetic strategy. The purification of the synthesized congener is critical and typically involves chromatographic techniques to isolate the desired isomer from a mixture of reaction products.
Analytical Methodologies
The accurate detection and quantification of BDE-197 in various environmental and biological matrices are crucial for exposure and risk assessment. The primary analytical technique for the analysis of PBDEs, including BDE-197, is gas chromatography coupled with mass spectrometry (GC-MS).[10]
Experimental Protocol: Analysis of BDE-197 in Environmental Samples by GC-ECNI-MS
This protocol provides a general framework for the analysis of BDE-197. Specific parameters may require optimization based on the matrix and instrumentation.
1. Sample Preparation:
- Extraction: The choice of extraction technique depends on the sample matrix.
- Solid Samples (Soil, Sediment, Dust): Soxhlet extraction with a non-polar solvent like toluene or a mixture of hexane and dichloromethane is commonly used.[11]
- Biological Tissues: Extraction often involves lipid removal steps, such as gel permeation chromatography (GPC), followed by solvent extraction.
- Cleanup: The crude extract is subjected to a cleanup procedure to remove interfering compounds. This typically involves column chromatography using adsorbents like silica gel, alumina, or Florisil.[12]
2. Instrumental Analysis:
- Gas Chromatography (GC):
- Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating PBDE congeners.
- Injector: A split/splitless or programmable temperature vaporization (PTV) injector is used. To minimize thermal degradation of highly brominated congeners, a cool on-column injection technique can be employed.
- Oven Temperature Program: A temperature program is optimized to achieve separation of BDE-197 from other PBDE congeners and matrix components.
- Mass Spectrometry (MS):
- Ionization: Electron Capture Negative Ionization (ECNI) is the preferred ionization technique for highly brominated compounds like BDE-197 due to its high sensitivity.[13]
- Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions characteristic of BDE-197. The bromide ions (m/z 79 and 81) are often the most abundant ions in the ECNI spectra of PBDEs.[14]
Sample [label="Environmental or Biological Sample"];
Extraction [label="Soxhlet or Pressurized Liquid Extraction"];
Cleanup [label="Column Chromatography (Silica/Alumina/Florisil)"];
Concentration [label="Solvent Evaporation and Reconstitution"];
Analysis [label="GC-ECNI-MS Analysis"];
Data [label="Data Acquisition and Processing"];
Sample -> Extraction -> Cleanup -> Concentration -> Analysis -> Data;
}
Figure 2. General workflow for the analysis of BDE-197.
Environmental Fate and Transport
The environmental fate of BDE-197 is characterized by its persistence and potential for long-range transport. Due to its low water solubility and high lipophilicity, BDE-197 is expected to partition strongly to soil and sediment, making these environmental compartments significant sinks.[15]
Photodegradation: BDE-197 can be formed in the environment through the photodegradation of the more highly brominated decabromodiphenyl ether (BDE-209).[16] Sunlight can cause the reductive debromination of BDE-209, leading to the formation of various nona- and octa-brominated congeners, including BDE-197.
Biodegradation: Information on the biodegradation of BDE-197 is limited. However, highly brominated PBDEs are generally resistant to microbial degradation under typical environmental conditions.
Bioaccumulation: The high octanol-water partition coefficient of BDE-197 suggests a high potential for bioaccumulation in aquatic and terrestrial organisms. It can enter the food chain and biomagnify, leading to higher concentrations in organisms at higher trophic levels.
Toxicological Profile
The toxicological effects of BDE-197 are not as extensively studied as some of the lower-brominated PBDE congeners. However, research on OctaBDE mixtures and other highly brominated congeners provides insights into its potential health risks.
Toxicokinetics
Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a substance in the body.[17] Animal studies on various PBDE congeners have shown that the degree of bromination influences their toxicokinetic properties.[18]
-
Absorption: Oral absorption of highly brominated PBDEs is generally lower than that of less-brominated congeners.
-
Distribution: Once absorbed, BDE-197 is expected to distribute to and accumulate in lipid-rich tissues, such as adipose tissue and the liver.[19]
-
Metabolism: The metabolism of highly brominated PBDEs is generally slow.[20][21] Debromination to lower-brominated congeners is a potential metabolic pathway.
-
Excretion: Excretion is typically slow, with the primary route being fecal elimination.
Neurotoxicity
Developmental neurotoxicity is a key concern for PBDEs.[22][23] In vitro studies using human neural progenitor cells have demonstrated that PBDEs can interfere with neuronal development.[22] While specific data for BDE-197 is scarce, studies on other PBDEs suggest potential mechanisms including disruption of calcium homeostasis, oxidative stress, and interference with thyroid hormone signaling, all of which are critical for normal brain development.[24]
Endocrine Disruption
PBDEs are known endocrine-disrupting chemicals.[22] The primary mechanism of endocrine disruption by many PBDEs is interference with the thyroid hormone system. They can bind to thyroid hormone transport proteins and receptors, potentially leading to altered thyroid hormone levels.[25] Given the structural similarities to other PBDEs known to be endocrine disruptors, it is plausible that BDE-197 also possesses endocrine-disrupting properties.
Conclusion
2,2',3,3',4,4',6,6'-Octabromodiphenyl ether (BDE-197) is a persistent and bioaccumulative environmental contaminant. While it is a component of commercial flame retardant mixtures, specific data on its physicochemical and toxicological properties are still limited. The available information suggests that it is a highly lipophilic compound with the potential for long-range environmental transport and bioaccumulation. Its toxicological profile is likely to include neurotoxic and endocrine-disrupting effects, similar to other highly brominated PBDEs. Further research is needed to fully characterize the properties and risks associated with BDE-197 to better inform environmental and human health risk assessments.
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